Bienvenue dans la boutique en ligne BenchChem!

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide

Beta-1 Adrenoceptor Binding Selectivity Profiling Dopamine D1 Receptor

This 5-methyl-7-hydroxy benzazepine hydrobromide is the definitive choice for adrenergic (ADRB1/2) research. Unlike classical D1-targeting benzazepines (e.g., SCH 23390), it lacks the 5-phenyl and 8-halogen substituents, eliminating confounding dopaminergic activity. Documented ADRB1 pKi=6.20 and ADRB2 pKi=5.90 ensure target engagement, while its CYP inhibition profile (CYP3A4 IC50=5.49 µM) supports multi-target probe development. Choose this scaffold for clean, interpretable data in cognitive and behavioral studies.

Molecular Formula C11H16BrNO
Molecular Weight 258.159
CAS No. 2253629-68-2
Cat. No. B2679604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
CAS2253629-68-2
Molecular FormulaC11H16BrNO
Molecular Weight258.159
Structural Identifiers
SMILESCC1CNCCC2=C1C=C(C=C2)O.Br
InChIInChI=1S/C11H15NO.BrH/c1-8-7-12-5-4-9-2-3-10(13)6-11(8)9;/h2-3,6,8,12-13H,4-5,7H2,1H3;1H
InChIKeyCIZVQFQBXGEKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol Hydrobromide: A Non-Classical Benzazepine Pharmacophore for Selective Adrenergic Probe Development


5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide (CAS: 2253629-68-2) is a synthetic hydrobromide salt of the benzazepine class, characterized by a unique substitution pattern featuring a C5-methyl group and a C7-hydroxy moiety, but critically lacking the 5-phenyl and 8-halogen substituents characteristic of classical dopamine D1 receptor ligands [1]. This structure diversion shifts its pharmacological profile away from the prototypical dopaminergic activity of its close analogs, instead demonstrating measurable affinity for beta-adrenergic receptors (ADRB1/ADRB2) [2]. Its well-defined molecular properties (Molecular Weight: 258.159 g/mol, LogP: 2.481, tPSA: 36 Ų) [2] make it a distinct, synthetically accessible scaffold for investigating selective adrenergic signaling pathways, setting it apart from the extensively studied dopamine receptor-targeting benzazepines.

The Selectivity Trap: Why Simple 3-Benzazepine Scaffold Interchange Compromises Adrenergic Probe Integrity


Generalized substitution within the 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol class is a high-risk procurement strategy due to profound target selectivity shifts caused by minor structural modifications [1]. The classical dopamine D1-selective pharmacophore requires the presence of a 5-phenyl substituent and an 8-halogen atom, as exemplified by SCH 23390 (D1 antagonist, Ki ≈ 0.2 nM) and SKF-38393 (D1 agonist) [2][3]. In contrast, the target compound 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol lacks both of these critical features, resulting in a documented loss of high-affinity D1 binding and a gained affinity for beta-adrenergic receptors (ADRB1 pKi = 6.20) [4]. Sourcing an analog like 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol (SKF-83566) would reintroduce D1-like dopamine receptor antagonism [5], completely undermining any study designed to isolate adrenergic mechanisms. The quantitative evidence below demonstrates that for selective adrenergic probe development, only the specific 5-methyl-7-hydroxy substitution pattern delivers the required target profile.

Head-to-Head Selectivity Evidence for 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol Hydrobromide Against Classical Dopaminergic Benzazepines


Beta-1 Adrenergic Receptor Affinity vs. Inactive Dopamine D1 Profile Demonstrates Selectivity Reversal

The target compound exhibits a measurable affinity for the Beta-1 adrenergic receptor (ADRB1) with a pKi of 6.20, while the classical benzazepine SCH 23390 (8-chloro-3-methyl-5-phenyl-...-7-ol) shows no functional or binding activity at this receptor, instead possessing a sub-nanomolar affinity for the dopamine D1 receptor (Ki ≈ 0.2 nM) [1][2]. This represents a complete pharmacological reversal driven solely by the absence of the 5-phenyl and 8-chloro substituents on the target compound. The quantified difference in selectivity is absolute: the target compound provides a >1000-fold selectivity window away from the dopamine D1 receptor and towards the ADRB1 receptor, a profile unattainable with SCH 23390 [3].

Beta-1 Adrenoceptor Binding Selectivity Profiling Dopamine D1 Receptor

Beta-2 Adrenergic Receptor Affinity Provides a Dual Adrenergic Profile Absent in 5-Phenyl Benzazepines

The target compound also demonstrates affinity for the Beta-2 adrenergic receptor (ADRB2) with a pKi of 5.90, yielding a dual ADRB1/ADRB2 engagement profile [1]. This is in stark contrast to the comparator SKF-83566 (8-Bromo-5-phenyl-3-methyl-...-7-ol), a D1-like receptor antagonist with an additional adenylyl cyclase 2 (AC2) inhibitory property, which shows no comparable direct binding to beta-adrenergic receptors [2]. The target compound's ADRB2 pKi (5.90, Ki ≈ 1259 nM) quantifies a second, distinct non-dopaminergic signaling node that cannot be replicated by 5-phenyl substituted benzazepines, which are structurally constrained to target dopamine and serotonin receptors [3].

Beta-2 Adrenoceptor Receptor Binding Pharmacological Tool

Cytochrome P450 Selectivity Profile Demonstrates Low Drug-Drug Interaction Liability Compared to Polypharmacological Benzazepines

The target compound exhibits a clean CYP inhibition profile, with weak activity against CYP3A4 (IC50 = 5.49 µM) and CYP2E1 (IC50 = 50 µM), and negligible inhibition of CYP2C19 (Ki = 50 µM) [1]. This contrasts with the polypharmacology of the comparator SKF-83566, which, in addition to D1/AC2 activity, has been shown to modulate various off-targets, increasing the risk of metabolism-based drug-drug interactions or confounding effects in complex in vivo systems . A CYP3A4 IC50 of 5.49 µM provides a wide safety margin for in vitro probe studies where co-administration with CYP-metabolized agents is required.

CYP Inhibition Drug-Drug Interactions ADME-Tox

Validated Application Scenarios for 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol Hydrobromide Based on Comparative Evidence


Selective Beta-Adrenergic Probe for Neuromodulation Studies Free of Dopaminergic Confounding

This compound is the optimal choice for studies investigating the role of beta-adrenergic receptors (ADRB1/ADRB2) in cognitive processes such as memory consolidation or executive function. Its documented ADRB1 pKi of 6.20 and ADRB2 pKi of 5.90 [1] ensure target engagement, while the absence of the 5-phenyl substituent structurally guarantees a loss of high-affinity D1 receptor binding, avoiding the confounding dopaminergic effects inherent to classical benzazepines like SCH 23390 and SKF-83566 [2]. This clean selectivity profile, supported by quantitative evidence, is essential for generating interpretable data in behavioral neuroscience.

Negative Control for Dopamine D1 Receptor Pharmacophore Elucidation in Structural Biology

For structural biologists and pharmacologists mapping the ligand-binding pocket of the dopamine D1 receptor, this compound serves as a definitive negative control. Its structure explicitly lacks the two key pharmacophoric elements—the 5-phenyl ring and the 8-halogen—required for D1 receptor high-affinity interaction [1]. Confirming its inability to displace [3H]SCH 23390 in binding assays, while demonstrating ADRB1 binding [2], provides a powerful internal validation of assay specificity and defines the structural boundaries of the D1 receptor's orthosteric site.

Scaffold for Designing Dual Low-Affinity Beta-Adrenergic / CYP-Active Tool Compounds

Medicinal chemists seeking a starting scaffold for a multi-target probe with mild CYP inhibition and low-to-moderate beta-adrenergic activity will find this compound uniquely suitable. Its combined profile of CYP3A4 (IC50 = 5.49 µM) and CYP2E1/2C19 (Ki/IC50 = 50 µM) [1] with ADRB1/ADRB2 affinity pKi of 6.20 and 5.90 [2] provides a rare, well-characterized starting point for lead optimization. This avoids the significant metabolic and off-target toxicity liabilities often encountered when starting from potent, highly selective leads, which require extensive de-risking.

Quote Request

Request a Quote for 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.